グリボルヌリド

説明

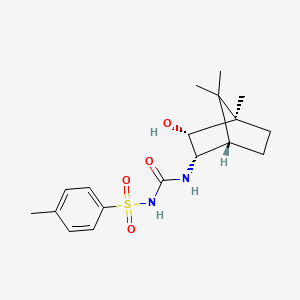

グリボルヌリドは、スルホニル尿素系に属する抗糖尿病薬です。主に、膵臓のβ細胞からのインスリン分泌を刺激することにより、2型糖尿病の治療に使用されます。 この化合物は、血糖値を低下させる効果で知られており、グルトリルなど、さまざまな商品名で販売されています .

2. 製法

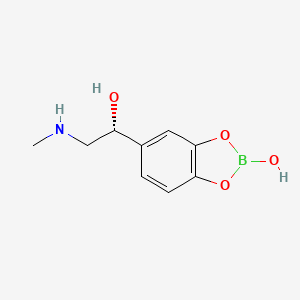

合成経路と反応条件: グリボルヌリドは、カンファ-3-カルボキサミドを原料とする多段階プロセスによって合成されます。主要なステップには以下が含まれます。

ボロヒドリド還元: カンファ-3-カルボキサミドは、水素化ホウ素ナトリウムを用いて還元され、中間体が生成されます。

ホフマン転位: 中間体は、ホフマン転位にかけられ、カルバメートが生成されます。

工業的製造方法: グリボルヌリドの工業的製造は、同じ合成経路に従いますが、大規模製造に合わせて最適化されています。これには、温度、圧力、試薬濃度などの反応条件を厳密に制御することが含まれ、最終生成物の高収率と高純度が保証されます。

反応の種類:

酸化: グリボルヌリドは、特にスルホニル尿素部分で、酸化反応を起こす可能性があります。

還元: この化合物は、特定の条件下で還元され、官能基に影響を与える可能性があります。

置換: グリボルヌリドは、特にスルホニル基を含む置換反応に関与する可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: トシルアミドナトリウム、さまざまな求核剤。

主要生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はスルホキシドまたはスルホンを生成し、還元はアルコールまたはアミンを生成する可能性があります .

4. 科学研究への応用

グリボルヌリドは、次のような多くの科学研究に応用されています。

化学: スルホニル尿素化学とその反応性に関する研究において、モデル化合物として使用されます。

生物学: 膵臓のβ細胞とインスリン分泌への影響について調査されています。

医学: 2型糖尿病の治療における治療可能性について、広く研究されています。

科学的研究の応用

Glibornuride has several scientific research applications, including:

Chemistry: Used as a model compound to study sulfonylurea chemistry and its reactivity.

Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.

Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus.

Industry: Utilized in the development of new anti-diabetic drugs and formulations.

作用機序

グリボルヌリドは、膵臓のβ細胞にあるスルホニル尿素受容体に結合することにより、その効果を発揮します。この結合により、ATP感受性カリウムチャネルが閉鎖され、細胞膜の脱分極が起こります。脱分極は、電圧依存性カルシウムチャネルの開通を引き起こし、カルシウムイオンの流入が起こります。 細胞内カルシウム濃度の上昇により、インスリン含有顆粒のエクソサイトーシスが刺激され、インスリン分泌が増加します .

類似化合物:

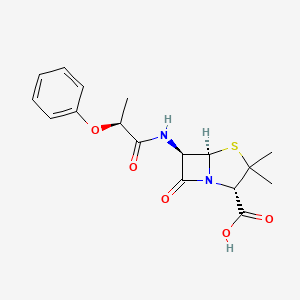

グリベンクラミド: 作用機序は似ていますが、薬物動態が異なるスルホニル尿素薬です。

グリメピリド: 作用時間が長い第3世代スルホニル尿素薬です。

トルブタミド: 半減期が短く、代謝プロファイルが異なる、古いスルホニル尿素薬です。

グリボルヌリドの独自性: グリボルヌリドは、その特定の化学構造により、有効性と安全性のバランスが取れている点で、ユニークです。 カンファ-3-カルボキサミドから誘導された、そのエンド-エンド誘導体構造は、他のスルホニル尿素とは異なります .

準備方法

Synthetic Routes and Reaction Conditions: Glibornuride is synthesized through a multi-step process starting from camphor-3-carboxamide. The key steps include:

Borohydride Reduction: Camphor-3-carboxamide undergoes reduction using sodium borohydride to form an intermediate.

Hofmann Rearrangement: The intermediate is then subjected to Hofmann rearrangement to produce a carbamate.

Displacement Reaction: The carbamate is displaced with sodium tosylamide to yield glibornuride.

Industrial Production Methods: The industrial production of glibornuride follows the same synthetic route but is optimized for large-scale manufacturing. This involves precise control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: Glibornuride can undergo oxidation reactions, particularly at the sulfonylurea moiety.

Reduction: The compound can be reduced under specific conditions, affecting its functional groups.

Substitution: Glibornuride can participate in substitution reactions, especially involving the sulfonyl group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium tosylamide, various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

類似化合物との比較

Glibenclamide: Another sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.

Glimepiride: A third-generation sulfonylurea with a longer duration of action.

Tolbutamide: An older sulfonylurea with a shorter half-life and different metabolic profile.

Uniqueness of Glibornuride: Glibornuride is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its endo-endo derivative structure, derived from camphor-3-carboxamide, distinguishes it from other sulfonylureas .

特性

IUPAC Name |

1-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13-,14+,15+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTYNAPTNBJHQI-LLDVTBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@H]2[C@H]3CC[C@@]([C@H]2O)(C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016937 | |

| Record name | Glibornuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26944-48-9 | |

| Record name | Glibornuride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26944-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glibornuride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026944489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glibornuride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glibornuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glibornuride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIBORNURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP83E7434R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

193-195 | |

| Record name | Glibornuride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Glibornuride exert its hypoglycemic effect?

A1: Glibornuride, a second-generation sulfonylurea drug, primarily acts by binding to and blocking ATP-sensitive potassium (KATP) channels on the pancreatic beta-cell membrane. [, ] This blockade leads to membrane depolarization, opening voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion and a subsequent decrease in blood glucose levels. [, ]

Q2: Does Glibornuride have any extrapancreatic effects?

A2: While the primary mechanism of action focuses on pancreatic beta-cells, research suggests that Glibornuride might also exert extrapancreatic effects. Studies show a more pronounced decrease in blood glucose levels compared to the corresponding increase in insulin secretion, indicating potential effects beyond insulin release. [] Further research is needed to fully elucidate these extrapancreatic actions.

Q3: Does Glibornuride affect Atrial Natriuretic Factor (ANF) levels?

A3: Research suggests that Glibornuride may inhibit the elevation of plasma ANF levels in response to extracellular fluid volume expansion. A study on newly diagnosed Non-Insulin Dependent Diabetes Mellitus (NIDDM) patients showed that saline infusion after Glibornuride administration did not increase ANF levels, while natriuresis persisted. [] This suggests a potential protective effect against glomerular hypertension and subsequent nephropathy development.

Q4: What is the molecular formula and weight of Glibornuride?

A4: Glibornuride has the molecular formula C18H26N2O4S and a molecular weight of 366.48 g/mol.

Q5: Is the Glibornuride/β-cyclodextrin inclusion complex stable over time?

A5: Research indicates that the Glibornuride/β-cyclodextrin inclusion complex exhibits good stability after one year of storage. Dissolution characteristics and X-ray powder diffraction spectra remained unchanged. [] This suggests the potential for improved bioavailability and consistent therapeutic effects.

Q6: Are there stability concerns with Glibornuride/PEG 20.000 solid dispersions?

A6: Studies on Glibornuride/PEG 20.000 solid dispersions show significant variations in dissolution rate during storage. Spectral and calorimetric analysis indicates increased crystallinity, potentially affecting the drug's dissolution and bioavailability. [] Further research is needed to optimize the formulation for improved stability.

Q7: How do structural differences between Glibornuride and other sulfonylureas impact their effects?

A7: Structural variations among sulfonylureas contribute to differences in their binding affinity to KATP channels, influencing their potency and duration of action. [] For instance, Glibornuride and Tolbutamide exhibit similar insulin-releasing effects, while Glibenclamide induces a more prolonged insulin response. [] These structural differences also affect their pharmacokinetic properties, such as absorption, metabolism, and elimination.

Q8: How is Glibornuride absorbed and eliminated from the body?

A8: Glibornuride is rapidly absorbed from the gut after oral administration. [, ] It is then metabolized in the liver, resulting in a relatively short half-life of approximately eight hours. [, ] Elimination occurs primarily through biliary excretion. []

Q9: How do the pharmacokinetics of Glibornuride compare to other sulfonylureas?

A9: Glibornuride exhibits a rapid onset and a relatively short duration of action compared to first-generation sulfonylureas like Tolbutamide and Chlorpropamide. [, ] Its half-life is shorter than Chlorpropamide (36 hours) but longer than Tolbutamide (5 hours), placing it in an intermediate range. [] This difference in pharmacokinetic profiles influences dosing regimens and the risk of hypoglycemia.

Q10: Does Tenoxicam affect the pharmacokinetics of Glibornuride?

A10: No significant interaction was observed between Tenoxicam and Glibornuride in a study on healthy volunteers. Tenoxicam did not affect the pharmacokinetic parameters of Glibornuride, nor did it alter the insulin and glucose responses to the drug. []

Q11: Has Glibornuride demonstrated efficacy in animal models of diabetes?

A11: In studies using streptozotocin (STZ)-induced diabetic rats, Glibornuride administration resulted in improved blood glucose control, reduced serum aspartate transaminase activity, decreased total lipid levels, and increased blood glutathione levels. [] These findings suggest a protective effect against hepatotoxicity induced by STZ-diabetes.

Q12: What is the effect of Glibornuride on diabetic microangiopathy development in animal models?

A12: A study on genetically diabetic rats showed that long-term treatment with Glibornuride significantly reduced the incidence of diffuse glomerulosclerosis and retinal lesions. [] This suggests a potential benefit in delaying the progression of diabetic microvascular complications.

Q13: What analytical techniques are used to measure Glibornuride levels?

A13: Several analytical methods have been employed to quantify Glibornuride in biological samples. These methods include:

- Fluorometric determination: This method involves reacting Glibornuride with 7-chloro-4-nitrobenzo-2-oxa-1.3-diazole (NBD-chloride) to form a fluorescent NBD-amine, allowing sensitive detection of drug levels. []

- High-Performance Liquid Chromatography (HPLC): This technique separates Glibornuride from other components in a sample, allowing for accurate quantification. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These highly sensitive and specific methods allow for the identification and quantification of Glibornuride and its metabolites in complex biological matrices. [, ]

Q14: How does the dissolution rate of Glibornuride impact its bioavailability?

A14: As with many poorly soluble drugs, the dissolution rate of Glibornuride is a critical factor influencing its bioavailability. [, ] A faster dissolution rate generally leads to quicker absorption and potentially higher bioavailability.

Q15: What are the key parameters considered during the validation of analytical methods for Glibornuride?

A15: Validation of analytical methods for Glibornuride, like HPLC and LC-MS/MS, involves assessing various parameters including:

Q16: Does Glibornuride interact with drug-metabolizing enzymes?

A16: While Glibornuride is primarily metabolized by hepatic enzymes, specific details about its potential to induce or inhibit drug-metabolizing enzymes are not extensively covered in the provided research papers. Further investigations are needed to determine if Glibornuride significantly impacts the metabolism of other co-administered drugs.

Q17: What are some alternatives to Glibornuride for treating Type 2 diabetes?

A17: Several other antidiabetic medications are available as alternatives to Glibornuride. These alternatives include:

- Other sulfonylureas: Gliclazide, Glibenclamide, Glimepiride, Glipizide. [, ]

- Biguanides: Metformin. [, ]

- Thiazolidinediones: Pioglitazone, Rosiglitazone. []

- Alpha-glucosidase inhibitors: Acarbose. []

Q18: How does Glibornuride fit into the historical development of sulfonylurea drugs?

A18: Glibornuride belongs to the second generation of sulfonylurea drugs, developed in the late 1960s. [] This generation offered several advantages over first-generation agents like Tolbutamide and Chlorpropamide, including higher potency, a shorter half-life, and a lower incidence of side effects. [, , , ] The introduction of Glibornuride contributed to the evolution of diabetes management, providing physicians with a more refined therapeutic option for their patients.

Q19: What are some examples of cross-disciplinary research involving Glibornuride?

A19: The research on Glibornuride exemplifies cross-disciplinary collaboration, drawing on expertise from various fields:

- Pharmacology: Investigating the drug's mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential therapeutic benefits in diabetes management. [, , , , ]

- Medicinal chemistry: Exploring structure-activity relationships to understand how structural modifications of Glibornuride impact its activity, potency, and selectivity. []

- Pharmaceutics: Developing and optimizing formulations like inclusion complexes and solid dispersions to improve solubility, dissolution rate, and bioavailability. [, ]

- Analytical chemistry: Developing and validating sensitive and specific methods like fluorometric assays, HPLC, LC-MS, and LC-MS/MS for the quantification of Glibornuride and its metabolites in biological samples. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

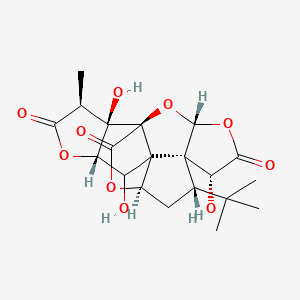

![8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671512.png)

![(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671514.png)

![(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671515.png)